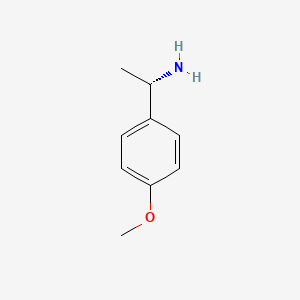

1-(4-Methoxyphenyl)ethanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7(10)8-3-5-9(11-2)6-4-8/h3-7H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTDGKQNNPKXKII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20285599 | |

| Record name | 1-(4-methoxyphenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20285599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6298-96-0 | |

| Record name | 1-(4-Methoxyphenyl)ethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6298-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6298-96-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42442 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-methoxyphenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20285599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Methoxyphenyl)ethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.224.631 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(4-METHOXYPHENYL)ETHANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GC7UU4LDV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Structural Analysis of (R/S)-1-(4-Methoxyphenyl)ethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R/S)-1-(4-Methoxyphenyl)ethanamine is a chiral primary amine of significant interest in the pharmaceutical and chemical industries. Its enantiomers serve as crucial building blocks in the synthesis of a variety of biologically active compounds. The distinct pharmacological and toxicological profiles of the individual (R) and (S) enantiomers necessitate a thorough understanding of the molecule's three-dimensional structure and the reliable analytical methods to differentiate and quantify them. This technical guide provides a comprehensive overview of the structural analysis of (R/S)-1-(4-Methoxyphenyl)ethanamine, detailing its spectroscopic properties, synthesis, chiral separation, and crystallographic features.

Chemical and Physical Properties

(R/S)-1-(4-Methoxyphenyl)ethanamine, also known as p-methoxy-α-methylbenzylamine, is a colorless to pale yellow liquid under standard conditions.[1] Its fundamental properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₉H₁₃NO |

| Molecular Weight | 151.21 g/mol [2] |

| Appearance | Colorless to pale yellow liquid[1] |

| Density | 1.024 g/mL at 20 °C (for the (S)-enantiomer)[3] |

| InChI | InChI=1S/C9H13NO/c1-7(10)8-3-5-9(11-2)6-4-8/h3-7H,10H2,1-2H3[2] |

| InChIKey | JTDGKQNNPKXKII-UHFFFAOYSA-N[2] |

| SMILES | CC(C1=CC=C(C=C1)OC)N[2] |

Spectroscopic Analysis

Spectroscopic techniques are fundamental to the structural elucidation and purity assessment of (R/S)-1-(4-Methoxyphenyl)ethanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for confirming the molecular structure. The spectra are typically recorded in deuterated chloroform (CDCl₃) using a 400 MHz spectrometer with tetramethylsilane (TMS) as an internal standard.

¹H NMR Spectroscopy:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.23 | d, J=8.5Hz | 2H | Ar-H (ortho to CH(NH₂)CH₃) |

| 6.84 | d, J=8.4Hz | 2H | Ar-H (meta to CH(NH₂)CH₃) |

| 4.02 | q, J=6.5Hz | 1H | CH(NH₂)CH₃ |

| 3.75 | s | 3H | OCH₃ |

| 1.47 | s | 2H | NH₂ |

| 1.33 | d, J=6.5Hz | 3H | CH(NH₂)CH₃ |

¹³C NMR Spectroscopy:

| Chemical Shift (δ, ppm) | Assignment |

| 158.4 | Ar-C (para to CH(NH₂)CH₃) |

| 140.0 | Ar-C (ipso to CH(NH₂)CH₃) |

| 126.7 | Ar-C (ortho to CH(NH₂)CH₃) |

| 113.7 | Ar-C (meta to CH(NH₂)CH₃) |

| 55.1 | OCH₃ |

| 50.6 | CH(NH₂)CH₃ |

| 25.8 | CH(NH₂)CH₃ |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule. The spectrum is often recorded on a neat sample using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.[4]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3369, 3294 | Strong | N-H stretching (amine) |

| 2959, 2835 | Medium | C-H stretching (aliphatic) |

| 1610, 1585, 1512 | Strong | C=C stretching (aromatic) |

| 1246 | Strong | C-O stretching (aryl ether) |

| 831 | Strong | C-H bending (para-disubstituted aromatic) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), the molecule undergoes fragmentation, with the most common cleavage occurring at the C-C bond alpha to the nitrogen atom.

Experimental Protocol for GC-MS Analysis: For the analysis of chiral amines like 1-(4-Methoxyphenyl)ethanamine, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. A typical protocol involves:

-

Column: A chiral capillary column, such as Chirasil-L-Val, is used for enantiomeric separation.[5]

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: A temperature gradient is typically employed, for example, starting at a lower temperature and ramping up to facilitate separation.

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Detector: A quadrupole mass spectrometer operating in full scan or selected ion monitoring (SIM) mode.[5]

Fragmentation Pattern: The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 151. The base peak is typically observed at m/z 136, resulting from the loss of a methyl radical (•CH₃) via alpha-cleavage. Another significant fragment at m/z 108 corresponds to the methoxy-tropylium ion.

Synthesis of (R/S)-1-(4-Methoxyphenyl)ethanamine

The racemic mixture of this compound is commonly synthesized via reductive amination of 4-methoxyacetophenone.

Experimental Protocol for Reductive Amination:

-

Imine Formation: 4-Methoxyacetophenone is reacted with an ammonia source (e.g., ammonium acetate) or a primary amine (e.g., benzylamine followed by debenzylation) in a suitable solvent like methanol or ethanol. The reaction is often catalyzed by a Lewis acid or a dehydrating agent to drive the equilibrium towards the formation of the imine intermediate.

-

Reduction: The resulting imine is then reduced to the corresponding amine. Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (e.g., H₂ over Pd/C).[6]

-

Work-up and Purification: The reaction mixture is worked up by quenching the excess reducing agent, followed by extraction with an organic solvent. The crude product is then purified by distillation under reduced pressure.

References

- 1. (S)-1-(4-Methoxyphenyl)ethylamine | C9H13NO | CID 793467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-(-)-1-(4-Methoxyphenyl)ethylamine | 41851-59-6 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (S)-(-)-1-(4-Methoxyphenyl)ethylamine | 41851-59-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids | Springer Nature Experiments [experiments.springernature.com]

1-(4-Methoxyphenyl)ethanamine CAS number lookup

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-methoxyphenyl)ethanamine, a chiral amine with applications in asymmetric synthesis and as a building block for pharmaceutical compounds. The document details its chemical identity, including CAS numbers for its racemic and enantiomeric forms, and summarizes its key physicochemical properties. Detailed experimental protocols for its synthesis and chiral resolution are presented. While its structural similarity to phenethylamines suggests potential interactions with monoamine neurotransmitter systems, this guide notes a lack of publicly available quantitative pharmacological data, such as receptor binding affinities and specific mechanisms of action. The guide includes workflow diagrams for key chemical processes to aid in laboratory applications.

Chemical Identity and Physicochemical Properties

This compound is a primary amine featuring a methoxy-substituted phenyl ring. It is a chiral compound and exists as two enantiomers, (R) and (S), as well as a racemic mixture.

Table 1: Chemical Identification

| Identifier | Racemic this compound | (S)-(-)-1-(4-Methoxyphenyl)ethanamine | (R)-(+)-1-(4-Methoxyphenyl)ethanamine |

| CAS Number | 6298-96-0[1] | 41851-59-6[2] | 22038-86-4[3] |

| Molecular Formula | C₉H₁₃NO | C₉H₁₃NO | C₉H₁₃NO |

| IUPAC Name | 1-(4-methoxyphenyl)ethan-1-amine | (1S)-1-(4-methoxyphenyl)ethanamine[2] | (1R)-1-(4-methoxyphenyl)ethanamine[3] |

| Synonyms | (±)-p-Methoxy-α-methylbenzylamine, 4-Methoxy-α-methylbenzenemethanamine[1] | (S)-(-)-4-Methoxy-α-methylbenzylamine | (R)-(+)-4-Methoxy-α-methylbenzylamine |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 151.21 g/mol | [1][2][3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 1.024 g/mL at 20 °C (for (S)-enantiomer) | [4] |

| XLogP3 | 1.6 | [3] |

| InChI Key | JTDGKQNNPKXKII-UHFFFAOYSA-N (racemic) | [1] |

Biological Activity and Potential Applications

This compound and its enantiomers are primarily utilized as versatile chiral building blocks in organic synthesis. The (S)-enantiomer is noted for its use in the synthesis of S(+)-4-(1-phenylethylamino)quinazolines, which have been investigated as human immunoglobulin E inhibitors.[4] It also serves as a precursor for chiral intermediates in the total synthesis of natural products like solanoeclepin A.[4] In the pharmaceutical industry, it is a key intermediate for various compounds, including potential antipsychotic, anticancer, and antidepressant drugs.[5]

As a substituted phenethylamine, its structure suggests potential psychoactive properties through modulation of monoamine neurotransmitter systems.[1] However, there is a significant lack of publicly available data regarding its specific pharmacological profile, including binding affinities (Kᵢ) or potency (IC₅₀/EC₅₀) at monoamine transporters (DAT, NET, SERT) or G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors. Therefore, its precise mechanism of action and signaling pathways remain unelucidated in the public domain.

Experimental Protocols

Synthesis of Racemic this compound

A common method for the synthesis of the racemic mixture involves the reductive amination of 4-methoxyacetophenone.

Protocol: Reductive Amination of 4-Methoxyacetophenone

-

Reaction Setup: To a solution of 4-methoxyacetophenone (1 equivalent) in a suitable solvent such as methanol, add ammonium acetate (excess, e.g., 10 equivalents).

-

Reduction: Add a reducing agent, such as sodium cyanoborohydride (e.g., 1.5 equivalents), in portions while maintaining the temperature at 0-5 °C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding water. Remove the methanol under reduced pressure.

-

Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation under reduced pressure to yield racemic this compound.

Chiral Resolution of Racemic this compound

The separation of the enantiomers can be achieved by classical resolution using a chiral resolving agent, such as tartaric acid, to form diastereomeric salts with different solubilities.

Protocol: Resolution with (+)-Tartaric Acid

-

Salt Formation: Dissolve racemic this compound (1 equivalent) in a suitable solvent, for example, methanol. In a separate flask, dissolve (+)-tartaric acid (0.5 equivalents) in the same solvent.

-

Crystallization: Add the tartaric acid solution to the amine solution. The diastereomeric salt of one enantiomer will preferentially crystallize. Allow the crystallization to proceed, possibly with cooling, until a significant amount of precipitate is formed.

-

Isolation of Diastereomeric Salt: Collect the crystalline salt by filtration and wash it with a small amount of cold solvent.

-

Liberation of the Free Amine: Suspend the isolated diastereomeric salt in a biphasic system of an organic solvent (e.g., dichloromethane) and an aqueous basic solution (e.g., 1M NaOH). Stir until the salt has completely dissolved and partitioned between the two phases.

-

Extraction and Purification: Separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate. Evaporate the solvent to yield the enantiomerically enriched amine.

-

Enantiomeric Purity Assessment: Determine the enantiomeric excess (e.e.) of the product using chiral High-Performance Liquid Chromatography (HPLC).

Visualizations

Figure 1: General workflow for the synthesis and chiral resolution of this compound.

Figure 2: Step-by-step experimental workflow for chiral resolution via diastereomeric salt formation.

References

- 1. CAS 6298-96-0: 1-(4-Methoxyphenyl)ethylamine | CymitQuimica [cymitquimica.com]

- 2. (S)-1-(4-Methoxyphenyl)ethylamine | C9H13NO | CID 793467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-1-(4-Methoxyphenyl)ethylamine | C9H13NO | CID 641449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-(-)-1-(4-Methoxyphenyl)ethylamine | 41851-59-6 [chemicalbook.com]

- 5. chembk.com [chembk.com]

Spectroscopic Profile of 4-Methoxy-α-methylbenzylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral amine 4-methoxy-α-methylbenzylamine. The information presented herein is intended to support research, development, and quality control activities where this compound is utilized. This document details typical ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, alongside generalized experimental protocols for their acquisition.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for 4-methoxy-α-methylbenzylamine. It is important to note that as a chiral compound, it exists as two enantiomers, (R)-(+)-4-methoxy-α-methylbenzylamine and (S)-(−)-4-methoxy-α-methylbenzylamine. The spectroscopic data for both enantiomers are identical, with the exception of the sign of specific rotation in polarimetry. The data presented is representative of either enantiomer.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for 4-Methoxy-α-methylbenzylamine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.25 | d, J ≈ 8.6 Hz | 2H | Ar-H (ortho to CH(CH₃)NH₂) |

| ~6.85 | d, J ≈ 8.6 Hz | 2H | Ar-H (ortho to OCH₃) |

| ~4.10 | q, J ≈ 6.6 Hz | 1H | CH(CH₃)NH₂ |

| ~3.79 | s | 3H | OCH₃ |

| ~1.60 | br s | 2H | NH₂ |

| ~1.35 | d, J ≈ 6.6 Hz | 3H | CH(CH₃)NH₂ |

Note: The chemical shift of the NH₂ protons can vary depending on the solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for 4-Methoxy-α-methylbenzylamine

| Chemical Shift (δ) ppm | Assignment |

| ~158.5 | Ar-C (para to CH(CH₃)NH₂) |

| ~138.0 | Ar-C (ipso to CH(CH₃)NH₂) |

| ~127.5 | Ar-C (ortho to CH(CH₃)NH₂) |

| ~113.8 | Ar-C (ortho to OCH₃) |

| ~55.2 | OCH₃ |

| ~50.0 | CH(CH₃)NH₂ |

| ~24.5 | CH(CH₃)NH₂ |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 4-Methoxy-α-methylbenzylamine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3380 - 3280 | Medium, Broad | N-H stretch (asymmetric and symmetric) |

| 3030 - 3000 | Medium | Aromatic C-H stretch |

| 2965 - 2850 | Medium | Aliphatic C-H stretch |

| 1610, 1510 | Strong | Aromatic C=C stretch |

| 1245 | Strong | Aryl-O stretch (asymmetric) |

| 1035 | Strong | Aryl-O stretch (symmetric) |

| 830 | Strong | p-disubstituted benzene C-H bend |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 4-Methoxy-α-methylbenzylamine

| m/z | Relative Intensity (%) | Proposed Fragment |

| 151 | High | [M]⁺ (Molecular Ion) |

| 136 | High | [M-CH₃]⁺ |

| 108 | Medium | [M-CH₃-CO]⁺ or [C₇H₁₀N]⁺ |

| 91 | Low | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Low | [C₆H₅]⁺ (Phenyl ion) |

Experimental Protocols

The following sections provide generalized methodologies for the acquisition of the spectroscopic data presented above. Specific parameters may require optimization based on the instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of 4-methoxy-α-methylbenzylamine is dissolved in 0.6-0.8 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Instrumentation: A high-resolution NMR spectrometer operating at a frequency of 300 MHz or higher is used.

-

¹H NMR Acquisition:

-

A standard one-pulse sequence is utilized.

-

Typical spectral width: 0-10 ppm.

-

Number of scans: 16-64, depending on the desired signal-to-noise ratio.

-

Relaxation delay: 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is employed.

-

Typical spectral width: 0-200 ppm.

-

Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation delay: 2-5 seconds.

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation: As 4-methoxy-α-methylbenzylamine is a liquid at room temperature, a neat sample is prepared by placing a small drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the clean salt plates is first recorded.

-

The sample is then placed in the spectrometer's sample compartment.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of 4-methoxy-α-methylbenzylamine is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate. For chiral analysis, derivatization with a chiral reagent may be necessary depending on the column used.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer) is used.

-

Gas Chromatography (GC) Conditions:

-

Column: A capillary column suitable for the analysis of amines (e.g., a DB-5ms or a chiral column like Chirasil-DEX CB).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: An initial temperature of 100 °C, held for 2 minutes, then ramped at 10 °C/min to 250 °C, and held for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-300.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

-

Data Analysis: The total ion chromatogram (TIC) is used to identify the retention time of the compound, and the mass spectrum of the corresponding peak is analyzed for fragmentation patterns to confirm the structure.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like 4-methoxy-α-methylbenzylamine.

Caption: General workflow for spectroscopic analysis.

The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 1-(4-Methoxyphenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Methoxyphenyl)ethanamine, a chiral amine, serves as a pivotal structural motif in the landscape of medicinal chemistry. Its versatile backbone has been extensively derivatized to yield a plethora of compounds with a wide spectrum of biological activities. This technical guide delves into the core applications of this compound and its analogs, with a focus on their anticancer, antioxidant, and antimicrobial properties. We will explore the synthesis of these derivatives, present quantitative biological data, detail key experimental protocols, and visualize the underlying mechanisms of action through signaling pathway diagrams.

Synthesis of Bioactive Derivatives

The primary amine functionality and the chiral center of this compound make it an ideal starting material for a variety of chemical transformations. A common and effective strategy to generate diverse libraries of bioactive molecules is through the formation of Schiff bases. This involves the condensation reaction between this compound and various aldehydes or ketones.

General Synthesis of Schiff Base Derivatives

A typical synthetic protocol involves the refluxing of equimolar amounts of this compound and a selected aldehyde or ketone in a suitable solvent, such as ethanol or methanol, often with a catalytic amount of acid (e.g., glacial acetic acid). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product can be isolated by filtration or evaporation of the solvent, followed by recrystallization to yield the pure Schiff base derivative.

Anticancer Applications

Derivatives of this compound have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines. The primary mechanism of action for many of these compounds involves the induction of apoptosis and cell cycle arrest.

Quantitative Anticancer Activity Data

The in vitro anticancer activity of various this compound derivatives is typically assessed using the MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are a key metric for quantifying potency.

| Compound Type | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazolopyridine | 9a | Hela (Cervical Cancer) | 2.59 | [1] |

| Pyrazolopyridine | 14g | MCF7 (Breast Cancer) | 4.66 | [1] |

| Pyrazolopyridine | 14g | HCT-116 (Colon Cancer) | 1.98 | [1] |

| Doxorubicin (Control) | - | Hela (Cervical Cancer) | 2.35 | [1] |

| Doxorubicin (Control) | - | MCF7 (Breast Cancer) | 4.57 | [1] |

| Doxorubicin (Control) | - | HCT-116 (Colon Cancer) | 2.11 | [1] |

Mechanism of Action: Cell Cycle Arrest and Apoptosis

Several studies have indicated that Schiff base and other derivatives of this compound can induce cell cycle arrest, often at the G1/S or G2/M phase, and trigger apoptosis. A key mechanism identified is the inhibition of Cyclin-Dependent Kinases (CDKs), particularly CDK2 and CDK9.[2]

Caption: Inhibition of CDK2 and CDK9 by this compound derivatives leading to cell cycle arrest and apoptosis.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

This compound derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for 48-72 hours.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.[3][4][5][6][7]

Antioxidant Applications

Derivatives of this compound have also demonstrated significant antioxidant properties. Their ability to scavenge free radicals is a key aspect of this activity.

Quantitative Antioxidant Activity Data

The antioxidant capacity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The results are typically expressed as EC50 values (the concentration required to scavenge 50% of the DPPH radicals) or as a percentage of scavenging activity compared to a standard antioxidant like ascorbic acid.

| Compound | Antioxidant Activity (DPPH Scavenging) | Reference |

| Derivative 17 | 1.13 times higher than ascorbic acid | [8] |

| Derivative 39 | 1.37 times higher than ascorbic acid | [8] |

| Derivative 36 | 1.35 times higher than ascorbic acid | [8] |

Experimental Workflow: DPPH Radical Scavenging Assay

Caption: Workflow for the DPPH radical scavenging assay to evaluate antioxidant activity.

Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

This compound derivative

-

Ascorbic acid (or other standard antioxidant)

-

96-well microplate

-

Microplate reader

Procedure:

-

DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

-

Sample Preparation: Prepare a series of dilutions of the test compound and the standard antioxidant in methanol.

-

Assay: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution. A blank containing only methanol and a control containing DPPH solution and methanol should be included.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 The EC50 value can be determined by plotting the percentage of scavenging against the sample concentration.[9][10][11][12]

Antimicrobial Applications

Schiff base derivatives of this compound have shown promising activity against a range of bacteria and fungi. The antimicrobial effect is often attributed to the presence of the imine or azomethine (-C=N-) group.

Proposed Mechanism of Antimicrobial Action

The lipophilic nature of the Schiff bases allows them to easily permeate the microbial cell wall. Once inside, the azomethine nitrogen can form hydrogen bonds with active sites of various cellular enzymes, disrupting their function and leading to cell death. Chelation with metal ions can further enhance the antimicrobial activity of these compounds.

Caption: Proposed mechanism of antimicrobial action for Schiff base derivatives.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy is determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Specific MIC values for this compound derivatives were not detailed in the provided search results, but the general principle of determining MIC is a standard microbiological technique.

Neuropharmacological Potential

While less explored, some derivatives of this compound have been investigated for their potential in neuropharmacology. For example, certain analogs have shown affinity for serotonin receptors, suggesting potential applications in treating neurological disorders. Further research is needed to fully elucidate the structure-activity relationships and therapeutic potential in this area.

Conclusion

This compound is a valuable and versatile scaffold in medicinal chemistry. Its derivatives have demonstrated significant potential as anticancer, antioxidant, and antimicrobial agents. The ease of synthesis, coupled with the diverse biological activities, makes this class of compounds a fertile ground for future drug discovery and development efforts. Further optimization of these structures through detailed structure-activity relationship studies will be crucial in designing next-generation therapeutic agents with enhanced potency and selectivity.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 [mdpi.com]

- 3. Recent Advances on the Antimicrobial Activities of Schiff Bases and their Metal Complexes: An Updated Overview | Bentham Science [benthamscience.com]

- 4. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial application of schiff’s base and it’s metal complexes [wisdomlib.org]

- 6. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Frontiers | Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning [frontiersin.org]

- 9. Antibacterial and Antifungal Studies on Some Schiff Base Complexes of Zinc(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial and antibiofilm activities of Cu(II) Schiff base complexes against methicillin-susceptible and resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | CDK9 as a Valuable Target in Cancer: From Natural Compounds Inhibitors to Current Treatment in Pediatric Soft Tissue Sarcomas [frontiersin.org]

Biological Activity of Chiral 1-(4-methoxyphenyl)ethylamine Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of the chiral enantiomers of 1-(4-methoxyphenyl)ethylamine, designated as (R)-1-(4-methoxyphenyl)ethylamine and (S)-1-(4-methoxyphenyl)ethylamine. While these compounds are widely utilized as chiral building blocks in synthetic chemistry, publicly available quantitative data directly comparing their specific biological activities is limited. This guide synthesizes information on their expected pharmacological profiles based on structurally related phenethylamines, details the experimental protocols for evaluating their biological effects, and presents relevant signaling pathways and experimental workflows through standardized diagrams. The content is intended to support researchers and professionals in drug discovery and development in designing and interpreting studies involving these chiral amines.

Introduction

1-(4-methoxyphenyl)ethylamine is a chiral primary amine belonging to the phenethylamine class of compounds. Due to the presence of a stereocenter at the alpha-carbon, it exists as two enantiomers: (R)-(+) and (S)-(-). It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, including pharmacokinetics, pharmacodynamics, and toxicity. One enantiomer may be therapeutically active (eutomer), while the other may be less active, inactive, or contribute to undesirable side effects (distomer).

Expected Biological Activities and Data Presentation

Based on the pharmacology of related phenethylamine derivatives, it is hypothesized that the enantiomers of 1-(4-methoxyphenyl)ethylamine may exhibit differential activity at various biological targets. However, a comprehensive search of the scientific literature did not yield specific quantitative data (e.g., Ki, IC50) for the individual enantiomers against these targets.

In the absence of direct comparative data, the following table outlines the potential biological targets and the type of quantitative data that would be essential for a thorough evaluation of the enantiomers' biological activity.

| Biological Target | Assay Type | Quantitative Parameter | (R)-1-(4-methoxyphenyl)ethylamine | (S)-1-(4-methoxyphenyl)ethylamine |

| Monoamine Oxidase A (MAO-A) | Enzyme Inhibition Assay | IC50 (µM) | Data Not Available | Data Not Available |

| Monoamine Oxidase B (MAO-B) | Enzyme Inhibition Assay | IC50 (µM) | Data Not Available | Data Not Available |

| Serotonin Transporter (SERT) | Radioligand Binding Assay | Ki (nM) | Data Not Available | Data Not Available |

| Dopamine Transporter (DAT) | Radioligand Binding Assay | Ki (nM) | Data Not Available | Data Not Available |

| Norepinephrine Transporter (NET) | Radioligand Binding Assay | Ki (nM) | Data Not Available | Data Not Available |

| Serotonin Receptor (e.g., 5-HT2A) | Radioligand Binding Assay | Ki (nM) | Data Not Available | Data Not Available |

| Dopamine Receptor (e.g., D2) | Radioligand Binding Assay | Ki (nM) | Data Not Available | Data Not Available |

Experimental Protocols

To determine the quantitative biological activity of the enantiomers of 1-(4-methoxyphenyl)ethylamine, standardized in vitro assays are required. Below are detailed methodologies for key experiments.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This assay determines the concentration of the test compound required to inhibit 50% of the activity of MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Substrate (e.g., kynuramine or a fluorogenic substrate)

-

Test compounds: (R)- and (S)-1-(4-methoxyphenyl)ethylamine

-

Positive controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B)

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

96-well microplates

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Compound Preparation: Prepare stock solutions of the test compounds and positive controls in a suitable solvent (e.g., DMSO). Serially dilute the compounds to obtain a range of concentrations.

-

Enzyme and Compound Incubation: In a 96-well plate, add the assay buffer, the MAO enzyme (either MAO-A or MAO-B), and the test compound at various concentrations. Incubate for a defined period (e.g., 15 minutes) at 37°C to allow for compound-enzyme interaction.

-

Initiation of Reaction: Add the substrate to each well to initiate the enzymatic reaction.

-

Signal Detection: Measure the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Radioligand Binding Assay for Monoamine Transporters and Receptors

This assay measures the affinity of the test compounds for a specific transporter or receptor by assessing their ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes prepared from cells expressing the target transporter (e.g., SERT, DAT) or receptor (e.g., 5-HT2A, D2)

-

Radioligand specific for the target (e.g., [3H]citalopram for SERT, [3H]raclopride for D2 receptors)

-

Test compounds: (R)- and (S)-1-(4-methoxyphenyl)ethylamine

-

Non-specific binding control (a high concentration of a known unlabeled ligand for the target)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Assay Setup: In test tubes or a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and the test compound at various concentrations.

-

Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate a potential signaling pathway for phenethylamine compounds and the general workflows for the described experimental protocols.

Caption: Potential mechanism of action via monoamine oxidase inhibition.

The Cornerstone of Chirality: A Technical Guide to 1-(4-Methoxyphenyl)ethanamine in Asymmetric Synthesis

Introduction

1-(4-Methoxyphenyl)ethanamine, a chiral amine, has emerged as a pivotal building block in the field of asymmetric synthesis. Its utility stems from its role as a versatile chiral auxiliary, a resolving agent, and a precursor for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical and agrochemical industries.[1][2][3] The presence of the methoxy group on the phenyl ring offers advantages in terms of crystallinity of diastereomeric salts and allows for facile cleavage of the auxiliary group under oxidative conditions.[4] This technical guide provides an in-depth overview of the synthesis, resolution, and application of this compound, tailored for researchers, scientists, and professionals in drug development.

Synthesis of Racemic this compound

The most common and industrially scalable method for the synthesis of racemic this compound is the reductive amination of 4-methoxyacetophenone.[5][6] This one-pot reaction typically involves the condensation of the ketone with an amine source, such as ammonia or an ammonium salt, to form an intermediate imine, which is then reduced in situ to the desired amine.

Resolution of Enantiomers

The separation of the racemic mixture into its individual enantiomers is crucial for its application in asymmetric synthesis. Several methods have been developed, with classical resolution using chiral acids and enzymatic resolution being the most prominent.

Classical Resolution with Chiral Acids

This method relies on the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, typically a chiral carboxylic acid like tartaric acid or (S)-2-(2-naphthyl)glycolic acid.[1] The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization. Subsequent treatment of the separated salt with a base liberates the enantiomerically pure amine.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution offers a highly selective alternative for obtaining the desired enantiomer.[1][2] Lipases, such as Candida antarctica lipase B (CAL-B), are commonly employed to selectively acylate one enantiomer of the amine, leaving the other unreacted.[7] The acylated and unreacted amines can then be easily separated. This method can achieve high enantiomeric excess (ee).[7]

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and resolution of this compound.

Table 1: Synthesis and Resolution Methods for (S)-1-(4-Methoxyphenyl)ethanamine

| Method | Reagents/Catalyst | Optical Purity (ee) | Yield | Reference |

| Asymmetric Hydroboration/Amination | Rhodium complex of (S)-quinap, Catecholborane | 98% | - | [1] |

| Asymmetric Reduction | Chiral spiroborate esters, BH3-THF | 90% | - | [1] |

| Classical Resolution | (S)-2-(2-Naphthyl)glycolic acid | 87% (initial) | - | [1] |

| Enzymatic Resolution | Lipase B | 78% | - | [1][2] |

| Diastereoselective Synthesis | (1S,2R)-(+)-norephedrine | 57% | - | [1][2] |

| Improved Process (Patent) | (S)-(-)-α-methylbenzylamine | >99% | - | [1] |

Table 2: Properties of this compound Enantiomers

| Property | (R)-(+)-1-(4-Methoxyphenyl)ethanamine | (S)-(-)-1-(4-Methoxyphenyl)ethanamine | Reference |

| CAS Number | 22038-86-4 | 41851-59-6 | [8][9] |

| Molecular Formula | C₉H₁₃NO | C₉H₁₃NO | [8][9] |

| Molecular Weight | 151.21 g/mol | 151.21 g/mol | [8][9] |

| Density | 1.024 g/mL at 20 °C | - | [8] |

| Optical Purity (ee) | ≥98.5% | min. 99% | [3][8] |

Applications in Asymmetric Synthesis

Enantiomerically pure this compound is a valuable chiral auxiliary for the synthesis of a wide range of chiral compounds, including α-amino acids, β-amino acids, and chiral amines.[4][8] It is utilized in the synthesis of several active pharmaceutical ingredients (APIs) such as (-)-(R)-Sitagliptin, Elarofiban, and the CXCR4 antagonist GSK812397.[1][2]

As a Chiral Auxiliary

The amine can be condensed with a carbonyl compound to form a chiral imine, which can then undergo diastereoselective reactions such as alkylation, reduction, or cycloaddition. The auxiliary can be subsequently cleaved to yield the desired chiral product. The p-methoxyphenyl group facilitates oxidative cleavage, offering a mild alternative to hydrogenolysis required for benzylamines.[4]

Experimental Protocols

Protocol 1: Synthesis of Racemic this compound via Reductive Amination

This protocol is a general representation and may require optimization based on specific laboratory conditions.

Materials:

-

4-Methoxyacetophenone

-

Ammonium acetate or Ammonia in Methanol

-

Reducing agent (e.g., Sodium borohydride (NaBH₄), Hydrogen gas with a catalyst like Palladium on carbon (Pd/C))

-

Methanol or Ethanol

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Dichloromethane or Ethyl acetate

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve 4-methoxyacetophenone in a suitable solvent like methanol. Add an excess of the amine source (e.g., ammonium acetate or a solution of ammonia in methanol). Stir the mixture at room temperature or with gentle heating to facilitate the formation of the imine. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Once the imine formation is complete, cool the reaction mixture in an ice bath. Cautiously add the reducing agent (e.g., NaBH₄) portion-wise. If using catalytic hydrogenation, transfer the mixture to a hydrogenation vessel, add the Pd/C catalyst, and pressurize with hydrogen gas.

-

Work-up: After the reduction is complete (monitored by TLC), quench the reaction by slowly adding water or dilute HCl. Remove the solvent under reduced pressure.

-

Extraction: Add water and a suitable organic solvent (e.g., dichloromethane). Basify the aqueous layer with a NaOH solution to a pH of 8-9.[4] Extract the aqueous layer multiple times with the organic solvent.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude racemic this compound. The product can be further purified by distillation under reduced pressure.

Protocol 2: Resolution of Racemic this compound with L-(+)-Tartaric Acid

Materials:

-

Racemic this compound

-

L-(+)-Tartaric acid

-

Methanol or Ethanol

-

Sodium hydroxide (NaOH) solution

-

Dichloromethane or Ethyl acetate

Procedure:

-

Salt Formation: Dissolve the racemic this compound in a minimal amount of a suitable solvent like methanol. In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in the same solvent, heating gently if necessary.

-

Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool to room temperature and then in an ice bath to induce crystallization of the diastereomeric salt.

-

Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent. The optical purity of the resolved amine can be improved by recrystallizing the diastereomeric salt.

-

Liberation of the Free Amine: Suspend the collected diastereomeric salt in water and add a solution of NaOH until the pH is strongly basic.

-

Extraction and Purification: Extract the liberated free amine with an organic solvent like dichloromethane. Combine the organic extracts, dry over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched this compound.

This compound stands as a testament to the power of chiral building blocks in modern organic synthesis. Its straightforward preparation, efficient resolution, and broad applicability as a chiral auxiliary make it an indispensable tool for the construction of complex, enantiomerically pure molecules. The methodologies outlined in this guide provide a solid foundation for its effective utilization in research and development, particularly in the pursuit of novel therapeutics and other high-value chiral compounds.

References

- 1. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers - Google Patents [patents.google.com]

- 2. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers - Google Patents [patents.google.com]

- 3. products.basf.com [products.basf.com]

- 4. Page loading... [guidechem.com]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. (R)-(+)-4-甲氧基-α-甲基苄胺 ChiPros®, produced by BASF, 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. (S)-(-)-1-(4-Methoxyphenyl)ethylamine | 41851-59-6 [chemicalbook.com]

An In-depth Technical Guide to the Safe Handling of 1-(4-Methoxyphenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-(4-Methoxyphenyl)ethanamine (CAS No: 6298-96-0), a compound of interest in pharmaceutical research and organic synthesis.[1][2] Adherence to strict safety protocols is imperative due to the hazardous nature of this substance. This document outlines the known hazards, personal protective equipment (PPE) requirements, emergency procedures, and detailed experimental protocols for assessing its corrosive and irritant properties.

Chemical and Physical Properties

This compound is a primary amine that is typically a colorless to pale yellow liquid.[2] Its methoxy group influences its chemical reactivity and solubility.[1][2]

| Property | Value |

| Molecular Formula | C9H13NO |

| Molecular Weight | 151.21 g/mol |

| CAS Number | 6298-96-0 |

| Appearance | Colorless to pale yellow liquid |

| Synonyms | alpha-Methyl-4-methoxybenzylamine, p-Methoxy-alpha-methylbenzylamine |

Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[3] The primary hazards are its corrosivity, potential for skin sensitization, and oral toxicity.[3]

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

| Skin Sensitization | Category 1A | H317: May cause an allergic skin reaction |

| Hazardous to the aquatic environment, long-term | Category 3 | H412: Harmful to aquatic life with long lasting effects |

Signal Word: Danger[3]

Personal Protective Equipment (PPE)

Due to the corrosive nature of this compound, appropriate PPE is mandatory to prevent skin and eye contact.

| Body Part | Recommended Protection | Specification |

| Eyes/Face | Safety goggles and a face shield | Conforming to EN 166 (EU) or NIOSH (US) standards. |

| Skin | Chemical-resistant gloves and protective clothing | Impervious clothing. Nitrile rubber gloves are often recommended, but the specific glove material should be chosen based on permeation data. |

| Respiratory | Respirator | Required when working with the substance in a way that generates vapors or aerosols, or in poorly ventilated areas. |

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize the risk of exposure and accidents.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[4]

-

Avoid direct contact with skin and eyes.

-

Do not breathe vapor or mist.

-

Use non-sparking tools to prevent ignition.

-

Wash hands thoroughly after handling.

-

Contaminated work clothing should not be allowed out of the workplace.

Storage:

-

Store in a tightly closed, properly labeled container.[4]

-

Store away from incompatible materials such as strong oxidizing agents and acids.[5]

-

Store in a locked cabinet or area with restricted access.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures:

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Spill Response:

-

Evacuate the area.

-

Wear appropriate PPE, including respiratory protection.

-

Contain the spill using inert absorbent material.

-

Collect the absorbed material into a suitable container for disposal.

-

Ventilate the area and wash the spill site after material pickup is complete.

Experimental Protocols for Hazard Assessment

To determine the skin corrosion and irritation potential of chemicals like this compound, standardized in vitro test methods are available and are preferred over animal testing. The following are detailed methodologies based on OECD Test Guidelines.

In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test Method (OECD TG 431)

This test method evaluates the potential of a chemical to cause skin corrosion by assessing its effect on a reconstructed human epidermis model.[6][7]

Methodology:

-

Model Preparation: A commercially available Reconstructed Human Epidermis (RhE) model (e.g., EpiDerm™, EpiSkin™) is equilibrated in assay medium.[8][9]

-

Test Chemical Application: A sufficient amount of this compound is applied topically to the surface of the RhE tissue.

-

Exposure: The tissue is exposed to the chemical for specific time points (e.g., 3 minutes and 1 hour).[9]

-

Rinsing: After the exposure period, the test chemical is thoroughly rinsed from the tissue surface.

-

Incubation: The tissues are transferred to fresh medium and incubated for a post-exposure period.

-

Viability Assessment: Cell viability is determined using the MTT assay.[7] The tissue is incubated with MTT solution, which is converted by viable cells into a blue formazan salt.

-

Extraction and Measurement: The formazan is extracted from the tissue, and the optical density is measured spectrophotometrically.

-

Data Analysis: The percentage of viable cells is calculated relative to negative controls. A chemical is identified as corrosive if the cell viability is below a certain threshold after a specific exposure time.[9]

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD TG 439)

This test assesses the potential of a chemical to cause skin irritation, which is a reversible skin damage.[10][11]

Methodology:

-

Model Preparation: A Reconstructed Human Epidermis (RhE) model is prepared as in the corrosion test.[10]

-

Test Chemical Application: A defined amount of this compound is applied to the RhE tissue.

-

Exposure: The tissue is exposed to the chemical for a defined period (typically 15-60 minutes).

-

Rinsing and Incubation: The tissue is rinsed and incubated for a longer post-exposure period (e.g., 42 hours) to allow for the development of inflammatory responses.

-

Viability Assessment: Cell viability is measured using the MTT assay, similar to the skin corrosion test.[12]

-

Data Analysis: A chemical is classified as a skin irritant if the cell viability is below a defined threshold (e.g., ≤ 50%).[12]

Visualizations

Experimental Workflow for In Vitro Skin Hazard Assessment

References

- 1. CAS 6298-96-0: 1-(4-Methoxyphenyl)ethylamine | CymitQuimica [cymitquimica.com]

- 2. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]

- 3. This compound | C9H13NO | CID 238181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. actenviro.com [actenviro.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. thepsci.eu [thepsci.eu]

- 7. Skin Corrosion: SkinEthic Skin Corrosion Test (SCT) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 8. academic.oup.com [academic.oup.com]

- 9. Skin Corrosion: EpiDerm Skin Corrosion Test (SCT) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. oecd.org [oecd.org]

- 12. In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method | RE-Place [re-place.be]

Solubility Profile of 1-(4-Methoxyphenyl)ethanamine in Common Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 1-(4-Methoxyphenyl)ethanamine. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on providing detailed experimental protocols for researchers to determine the solubility of this compound in various solvents. The guide also includes the available qualitative and semi-quantitative data and a procedural workflow for systematic solubility assessment.

Introduction

This compound is a chiral primary amine with applications in organic synthesis and as a building block for pharmaceutical compounds. Its solubility in different solvents is a critical physicochemical property that influences its handling, formulation, and bioavailability. The presence of a methoxy group on the phenyl ring affects its lipophilicity and, consequently, its solubility in organic solvents.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₃NO | [1][2][3][4] |

| Molecular Weight | 151.21 g/mol | [1][2][3][4] |

| Appearance | Colorless to pale yellow liquid or solid | [5] |

| pKa | 9.29 ± 0.10 (Predicted) | [3] |

Solubility Data

| Solvent | Enantiomer | Solubility | Source |

| Water | (R)-(+)-1-(4-Methoxyphenyl)ethanamine | 10 g/L | [6] |

| Organic Solvents | (R)-(+)-1-(4-Methoxyphenyl)ethanamine | Soluble | [6] |

| Chloroform | (S)-(-)-1-(4-Methoxyphenyl)ethanamine | Slightly Soluble | [3] |

| Dimethyl Sulfoxide (DMSO) | (S)-(-)-1-(4-Methoxyphenyl)ethanamine | Slightly Soluble | [3] |

| Methanol | (S)-(-)-1-(4-Methoxyphenyl)ethanamine | Slightly Soluble | [3] |

It is important to note that the term "soluble" and "slightly soluble" are qualitative and the actual solubility can vary significantly with temperature and the purity of both the solute and the solvent. For precise drug development and research applications, experimental determination of solubility is highly recommended.

Experimental Protocols for Solubility Determination

The following protocols describe standard methods for determining the thermodynamic and kinetic solubility of a compound like this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is the concentration of a saturated solution when excess solid is present.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a known volume of each solvent to the respective vials.

-

Equilibration: Tightly seal the vials and place them in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 24 hours to allow the undissolved solid to sediment. Alternatively, centrifuge the vials at a high speed to pellet the excess solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound in the same solvent should be used for accurate quantification.

-

Data Reporting: Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

Kinetic Solubility Determination

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.

Materials:

-

This compound stock solution in DMSO (e.g., 10 mM)

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

96-well microplates

-

Plate reader with nephelometry or UV-Vis capabilities

-

Automated liquid handler (optional)

Procedure:

-

Plate Preparation: Dispense the aqueous buffer into the wells of a 96-well plate.

-

Compound Addition: Add a small volume of the this compound DMSO stock solution to the buffer in the wells to achieve the desired final concentrations. Typically, a serial dilution is performed.

-

Incubation: Cover the plate and incubate at a controlled temperature (e.g., room temperature or 37 °C) for a set period (e.g., 1-2 hours) with gentle shaking.

-

Detection of Precipitation:

-

Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

-

UV-Vis Spectroscopy: After incubation, filter the plate to remove any precipitate. Measure the absorbance of the filtrate in a UV-compatible plate. The concentration at which the absorbance plateaus or deviates from linearity is considered the kinetic solubility.

-

-

Data Analysis: The kinetic solubility is reported as the highest concentration at which the compound remains in solution under the specified conditions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility profile of a chemical compound.

References

- 1. (S)-(-)-1-(4-Methoxyphenyl)ethylamine | 41851-59-6 [chemicalbook.com]

- 2. (S)-1-(4-Methoxyphenyl)ethylamine | C9H13NO | CID 793467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (S)-(-)-1-(4-Methoxyphenyl)ethylamine | 41851-59-6 [amp.chemicalbook.com]

- 4. This compound | C9H13NO | CID 238181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 6298-96-0: 1-(4-Methoxyphenyl)ethylamine | CymitQuimica [cymitquimica.com]

- 6. (R)-(+)-1-(4-Methoxyphenyl)ethylamine [chembk.com]

An In-depth Technical Guide to the pKa and Basicity of 1-(4-Methoxyphenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid-base properties of 1-(4-Methoxyphenyl)ethanamine, a crucial parameter for understanding its behavior in physiological and chemical systems. The basicity of this arylethylamine derivative, quantified by its pKa value, is a key determinant of its solubility, membrane permeability, receptor interaction, and overall pharmacokinetic and pharmacodynamic profile.

Quantitative Data on pKa and Basicity

The predicted pKa of this compound is approximately 9.29.[1][2][3] This value is influenced by the electronic effects of the substituents on the phenethylamine core. For comparison, the experimental pKa values of the parent compounds, 1-phenylethanamine and 2-phenylethanamine, are presented in the table below.

| Compound | Structure | pKa (Predicted) | pKa (Experimental) | Reference |

| This compound |  | 9.29 ± 0.10 | Not available | [1][2][3] |

| 1-Phenylethanamine |  | 9.04 ± 0.10 | ~9.04 | [1][4] |

| 2-Phenylethanamine |  | Not available | 9.83 | [5][6] |

The para-methoxy group on the phenyl ring of this compound plays a significant role in increasing its basicity compared to the unsubstituted 1-phenylethanamine. This is due to the electron-donating resonance effect of the methoxy group, which increases the electron density on the nitrogen atom, making the lone pair more available for protonation.

Experimental Protocols for pKa Determination

The pKa of an amine like this compound can be experimentally determined using several methods. The two most common and reliable techniques are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This method involves the titration of a solution of the amine with a standardized acid solution, while monitoring the pH of the solution with a pH meter. The pKa is determined from the midpoint of the titration curve.

Detailed Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of hydrochloric acid (e.g., 0.1 M).

-

Prepare a solution of this compound in a suitable solvent (e.g., a water-methanol mixture to ensure solubility) at a known concentration (e.g., 0.01 M).[7] To maintain a constant ionic strength, a background electrolyte such as potassium chloride (0.15 M) can be added.[8][9]

-

-

Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[8][9]

-

Titration:

-

Place a known volume of the amine solution in a beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Add the standardized HCl solution in small, precise increments using a burette.

-

Record the pH value after each addition, allowing the solution to stabilize.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

The equivalence point is the point of steepest inflection on the curve.

-

The pKa is the pH at the half-equivalence point (the point where half of the amine has been neutralized).

-

UV-Vis Spectrophotometry

This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon protonation. The pKa is determined by measuring the absorbance of the compound in a series of buffer solutions with different pH values.

Detailed Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of buffer solutions with known pH values covering a range of at least 2 pH units above and below the expected pKa.[10]

-

-

Spectral Measurements:

-

For each buffer solution, add a small, constant amount of the amine stock solution to a cuvette.

-

Record the UV-Vis spectrum of each solution over a relevant wavelength range. The aromatic nature of this compound makes it a good candidate for this method.

-

-

Data Analysis:

-

Identify the wavelengths at which the absorbance of the protonated and deprotonated forms of the amine are significantly different.

-

Plot the absorbance at a chosen wavelength against the pH of the buffer solutions.

-

The resulting data will form a sigmoidal curve. The pKa is the pH at the inflection point of this curve.[11]

-

Structure-Basicity Relationship

The basicity of this compound is a direct consequence of its molecular structure. The following diagram illustrates the key structural features influencing its pKa.

Caption: Key structural determinants of the basicity of this compound.

Biological Relevance and Signaling Pathways

Substituted phenethylamines are a broad class of compounds with significant biological activity, often acting as central nervous system stimulants.[12] Their mechanism of action frequently involves interaction with monoamine neurotransmitter systems. While a specific signaling pathway for this compound is not definitively established in the literature, its structural similarity to other psychoactive phenethylamines suggests potential interactions with trace amine-associated receptors (TAARs) or monoamine transporters.

The protonation state of the amine, governed by its pKa, is critical for these interactions. At physiological pH (~7.4), the amine group of this compound (with a predicted pKa of ~9.29) will be predominantly protonated. This cationic form is often crucial for binding to the negatively charged residues within the binding pockets of receptors and transporters.

The following diagram illustrates a generalized workflow for investigating the biological activity of a compound like this compound.

Caption: A typical workflow for evaluating the biological properties of a novel compound.

References

- 1. (R)-(+)-1-Phenylethylamine | 3886-69-9 [chemicalbook.com]

- 2. (R)-(+)-1-(4-Methoxyphenyl)ethylamine | 22038-86-4 [chemicalbook.com]

- 3. (S)-(-)-1-(4-Methoxyphenyl)ethylamine | 41851-59-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. Page loading... [guidechem.com]

- 5. Phenethylamine | C8H11N | CID 1001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-PhenylethylaMine CAS#: 64-04-0 [m.chemicalbook.com]

- 7. enamine.net [enamine.net]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 12. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of (S)-(-)-1-(4-Methoxyphenyl)ethanamine

Introduction

(S)-(-)-1-(4-Methoxyphenyl)ethanamine is a valuable chiral building block in the synthesis of pharmaceuticals and other biologically active compounds.[1][2] Its stereospecific construction is of significant interest to researchers in drug development and organic synthesis. This document provides a detailed protocol for the synthesis of (S)-(-)-1-(4-Methoxyphenyl)ethanamine from 4-methoxyacetophenone via a diastereoselective reductive amination strategy. The described method involves the formation of a chiral imine intermediate, followed by diastereoselective reduction and subsequent hydrogenolysis to yield the target chiral amine with high purity.[3][4]

Reaction Principle

The synthesis is based on the asymmetric reductive amination of 4-methoxyacetophenone. This method involves two key steps:

-

Imine Formation: 4-methoxyacetophenone is condensed with the chiral auxiliary, (S)-(-)-α-methylbenzylamine, to form a chiral imine. This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid (p-TSA), and driven to completion by the azeotropic removal of water.

-

Diastereoselective Reduction and Deprotection: The resulting chiral imine is then subjected to catalytic hydrogenation. The steric influence of the chiral auxiliary directs the hydrogenation to occur preferentially from one face of the imine, leading to the formation of a diastereomerically enriched secondary amine. Subsequent hydrogenolysis of the chiral auxiliary in the presence of an acid affords the desired (S)-(-)-1-(4-Methoxyphenyl)ethanamine.